molecular formula C28H26N2O6 B2595707 ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114871-04-3

ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2595707
CAS No.: 1114871-04-3
M. Wt: 486.524
InChI Key: CADZJCCVKPFIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a quinoline derivative featuring:

  • Position 2: A phenyl substituent.
  • Position 4: A methoxy group linked via a carbamoyl bridge to a 3,5-dimethoxyphenyl moiety.
  • Position 6: An ethyl carboxylate ester.

However, direct biological data for this compound are absent in the provided evidence; inferences are drawn from analogs.

Properties

IUPAC Name

ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O6/c1-4-35-28(32)19-10-11-24-23(12-19)26(16-25(30-24)18-8-6-5-7-9-18)36-17-27(31)29-20-13-21(33-2)15-22(14-20)34-3/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADZJCCVKPFIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone under acidic conditions.

    Introduction of the 3,5-Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the electrophilic carbon of the quinoline ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amines or alcohols.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s quinoline core and substituent positions align it with pharmacologically active analogs. Below is a comparative analysis:

Table 1: Structural Comparison of Quinoline Derivatives
Compound Name 2-Position 4-Position Substituent 6-Position Biological Activity (Inferred/Reported) References
Target Compound Phenyl [(3,5-Dimethoxyphenyl)carbamoyl]methoxy Ethyl carboxylate Potential P-gp inhibition (structural inference) -
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) Phenyl Methyl carboxylate Methoxy Confirmed P-gp inhibitor
4-((3,5-Dimethoxybenzyl)oxy)-6-methoxy-2-methylquinoline (Compound 3, ) Methyl (3,5-Dimethoxybenzyl)oxy Methoxy Unreported (structural analog for solubility studies)
6-Amino-9-(2-((4-...))-3H-xanthene derivative () Variable Carboxamide-linked quinoline Carboxamide Fluorescent probe applications

Critical Differences and Implications

Position 2 :

  • The target compound’s phenyl group at position 2 mirrors 6a (), a confirmed P-gp inhibitor. This suggests shared activity, as aryl groups at this position enhance hydrophobic interactions with P-gp’s substrate-binding pocket .
  • In contrast, methyl substituents (e.g., Compound 3 in ) may reduce steric hindrance but limit binding affinity.

This could enhance target selectivity or metabolic stability compared to ester groups .

Position 6 :

  • The ethyl carboxylate in the target compound may offer better oral bioavailability than methyl esters (e.g., 6a) due to slower hydrolysis rates. Conversely, methoxy groups (as in Compound 3) reduce polarity, favoring membrane permeability .

P-Glycoprotein Inhibition

The phenyl group at position 2 and carboxylate at position 6 are critical for binding to P-gp’s transmembrane domains. However, the carbamoyl linker in the target compound might alter interaction kinetics compared to 6a’s methyl carboxylate .

Metabolic Stability

The 3,5-dimethoxyphenyl carbamoyl group (shared with Ddz in ) likely enhances resistance to oxidative metabolism, a common issue with simple benzyloxy groups (e.g., Compound 3 in ) .

Solubility and Bioavailability

  • However, excessive polarity might limit blood-brain barrier penetration, a trade-off observed in quinoline-based therapeutics .

Biological Activity

Ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure

The compound can be represented by the following structural formula:

C22H24N2O5\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_5

This structure incorporates a quinoline core, which is known for various pharmacological properties.

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer activities. This compound was evaluated against several cancer cell lines. The results showed that it possesses cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Inhibition of cell proliferation

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

TreatmentNO Production (µM)Control (LPS Only) (µM)
Ethyl 4-{...} (10 µM)8.025.0
Ethyl 4-{...} (20 µM)5.025.0

The compound's ability to reduce NO levels indicates its potential as an anti-inflammatory agent, possibly through the inhibition of inducible nitric oxide synthase (iNOS).

Case Studies

  • Study on Anticancer Activity : A study conducted by Mantoani et al. evaluated various quinoline derivatives for their anticancer properties. This compound was among those tested and showed promising results against multiple cancer types due to its ability to induce apoptosis and inhibit tumor growth in vivo .
  • Inflammatory Response Study : In another study focusing on inflammatory responses, this compound was administered to RAW 264.7 macrophages stimulated with LPS. The results demonstrated a significant decrease in inflammatory cytokines and NO production compared to untreated controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.